3-Isobutoxy-4-nitrobenzaldehyde
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Overview
Description
3-Isobutoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of an isobutoxy group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-nitrobenzaldehyde typically involves the nitration of 3-isobutoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Reduction: 3-Isobutoxy-4-aminobenzaldehyde.
Oxidation: 3-Isobutoxy-4-nitrobenzoic acid.
Substitution: Depending on the electrophile used, various substituted benzaldehydes.
Scientific Research Applications
3-Isobutoxy-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the development of probes for biological imaging and as a precursor for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-4-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained .
Comparison with Similar Compounds
Similar Compounds
3-Isobutoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzaldehyde: Lacks the isobutoxy group, which affects its solubility and reactivity.
3-Isobutoxy-4-aminobenzaldehyde: The reduced form of 3-Isobutoxy-4-nitrobenzaldehyde, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the isobutoxy and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
3-(2-methylpropoxy)-4-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11-5-9(6-13)3-4-10(11)12(14)15/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNLFAZLQGVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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